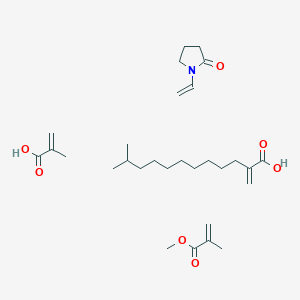
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylpyrrolidin-2-one, 11-methyl-2-methylidenedodecanoic acid, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are four important chemical compounds that have been widely studied in scientific research. These compounds have various applications in different fields such as pharmaceuticals, agriculture, and material science.
Mécanisme D'action
The mechanism of action of these compounds varies depending on their application. 1-Ethenylpyrrolidin-2-one acts as a monomer in the synthesis of various polymers. 11-methyl-2-methylidenedodecanoic acid acts as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate acts as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid acts as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of these compounds have been studied extensively. 1-Ethenylpyrrolidin-2-one has been shown to have antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been shown to have surfactant and emulsifying properties. Methyl 2-methylprop-2-enoate has been shown to have low toxicity and good biocompatibility. 2-methylprop-2-enoic acid has been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of these compounds for lab experiments include their low toxicity, good biocompatibility, and ease of synthesis. However, the limitations include their high cost, difficulty in handling, and limited availability.
Orientations Futures
There are many future directions for the study of these compounds. 1-Ethenylpyrrolidin-2-one could be further investigated for its potential use as an antibacterial and antifungal agent. 11-methyl-2-methylidenedodecanoic acid could be further studied for its potential use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate could be further investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid could be further studied for its potential use as a starting material for the synthesis of various pharmaceuticals. Additionally, the synthesis methods of these compounds could be optimized to reduce their cost and increase their availability.
Méthodes De Synthèse
The synthesis method of 1-Ethenylpyrrolidin-2-one involves the reaction of pyrrolidin-2-one with acetylene in the presence of a base. 11-methyl-2-methylidenedodecanoic acid is synthesized through the reaction of methyl 2-methylprop-2-enoate with 1,3-butadiene in the presence of a catalyst. Methyl 2-methylprop-2-enoate is synthesized through the reaction of methanol with 2-methylprop-2-enoic acid.
Applications De Recherche Scientifique
1-Ethenylpyrrolidin-2-one has been extensively studied for its potential use as a monomer in the synthesis of various polymers. It has also been investigated for its antibacterial and antifungal properties. 11-methyl-2-methylidenedodecanoic acid has been studied for its use as a surfactant and emulsifier in various industrial applications. Methyl 2-methylprop-2-enoate has been investigated for its potential use as a building block in the synthesis of various polymers. 2-methylprop-2-enoic acid has been studied for its use as a monomer in the synthesis of various polymers and as a starting material for the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
110015-93-5 |
|---|---|
Nom du produit |
1-Ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
Formule moléculaire |
C29H49NO7 |
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
1-ethenylpyrrolidin-2-one;11-methyl-2-methylidenedodecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H26O2.C6H9NO.C5H8O2.C4H6O2/c1-12(2)10-8-6-4-5-7-9-11-13(3)14(15)16;1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3;1-3(2)4(5)6/h12H,3-11H2,1-2H3,(H,15,16);2H,1,3-5H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
Clé InChI |
JTWSPABEGIGNCB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
SMILES canonique |
CC(C)CCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CN1CCCC1=O |
Synonymes |
2-Propenoic acid, 2-methyl-, C12-20-alkyl esters, polymers with isodecyl methacrylate, Me methacrylate and vinylpyrrolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



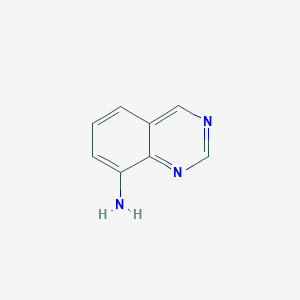
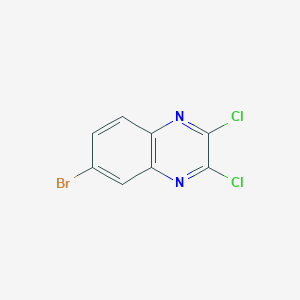

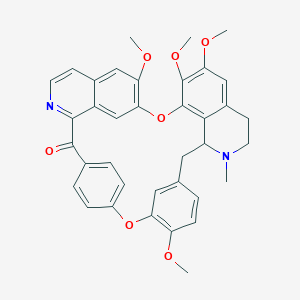
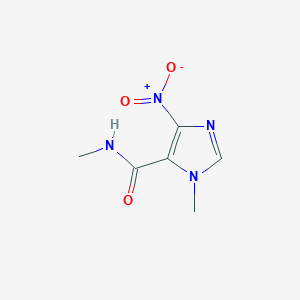
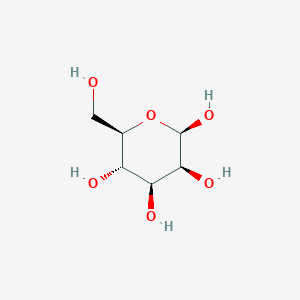

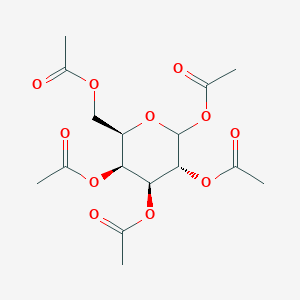

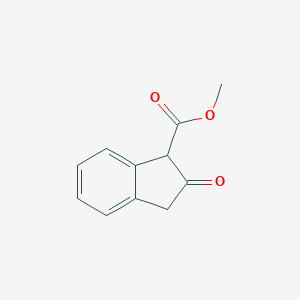
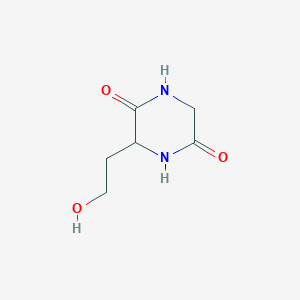
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

